molecular formula C17H25N3O3 B3373322 tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate CAS No. 1000934-11-1

tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate

Cat. No.: B3373322
CAS No.: 1000934-11-1
M. Wt: 319.4 g/mol
InChI Key: KTORFHRWACLQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tert-butyl carbamate group attached to a phenyl ring, which is further connected to a piperazine moiety via a 2-oxoethyl linker. Its molecular formula is C₁₇H₂₄N₄O₃ (inferred from for a closely related analog). The piperazine ring provides a versatile scaffold for chemical modifications, making it a key intermediate in medicinal chemistry for targeting receptors or enzymes (e.g., kinases, GPCRs) . Notably, the compound is listed as discontinued in commercial catalogs (), limiting its direct experimental data availability.

Properties

IUPAC Name

tert-butyl N-[4-(2-oxo-2-piperazin-1-ylethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-6-4-13(5-7-14)12-15(21)20-10-8-18-9-11-20/h4-7,18H,8-12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTORFHRWACLQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Compound Name Piperazine Substituent Phenyl Substituent Key Features
tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate None (piperazin-1-yl) Unsubstituted Baseline structure; serves as a versatile intermediate
tert-butyl N-[4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl]carbamate () 4-Formyl Unsubstituted Formyl group enhances reactivity for further derivatization; CCS data predicted (m/z 348.18, CCS 210.3 Ų)
tert-butyl (2-oxo-2-(4-(3-phenoxyphenyl)piperazin-1-yl)-1-phenylethyl)carbamate () 3-Phenoxyphenyl Phenyl at ethyl position Broad-spectrum biological activity; high purity (>99%) and yield (82%)
tert-butyl (2-oxo-1-phenyl-2-(4-(3-((trifluoromethyl)thio)phenyl)piperazin-1-yl)ethyl)carbamate () 3-(Trifluoromethylthio)phenyl Phenyl at ethyl position Electron-withdrawing CF₃S group improves metabolic stability; yield 82%

Physicochemical Properties

Property Target Compound 4-Formylpiperazine Analog () 3-Phenoxyphenyl Analog ()
Molecular Weight ~332.4 g/mol (calculated) 347.4 g/mol 488.25 g/mol
Purity N/A N/A >99% (UPLC)
LC-MS Retention Time N/A N/A 8.85–8.95 min
CCS (Predicted) N/A 210.3 Ų (m/z 348.18) N/A

Key Findings and Implications

Structural Flexibility: The piperazine ring’s substitutents (e.g., formyl, phenoxy, trifluoromethylthio) dictate solubility, metabolic stability, and target engagement .

Synthetic Challenges : Bulky or electron-deficient substituents (e.g., CF₃S) reduce yields compared to simpler analogs .

Biological Potential: While direct data on the target compound is lacking, its analogs demonstrate broad applicability in drug discovery, particularly for kinase and GPCR targets .

Biological Activity

Tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological implications.

Molecular Formula and Structure

The molecular formula of this compound is C17H25N3O3C_{17}H_{25}N_{3}O_{3}. The structural representation can be summarized as follows:

  • SMILES : CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(=O)N2CCNCC2
  • InChI : InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-14-6-4-13(5-7-14)12-15(21)20-10-8-18-9-11-20/h4-7,18H,8-12H2,1-3H3,(H,19,22)

Predicted Collision Cross Section

The predicted collision cross section (CCS) values for various adducts of the compound are:

Adductm/zPredicted CCS (Ų)
[M+H]+320.19688177.0
[M+Na]+342.17882185.2
[M+NH4]+337.22342181.6
[M+K]+358.15276181.3
[M-H]-318.18232177.4

Antiplasmodial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum. For instance, derivatives with similar structural frameworks have demonstrated IC50 values in the sub-micromolar range, indicating potent activity against malaria parasites while maintaining low cytotoxicity in mammalian cell lines.

Case Study: Structure-Activity Relationship

In a comparative analysis of various derivatives, it was found that the presence of bulky non-polar substituents on the terminal piperazinyl nitrogen correlated positively with increased antiplasmodial activity. For example:

Compound IDIC50 (PfNF54)Cytotoxicity (L6 cells)Selectivity Index
Compound A0.2690 µM124.0 µM460
Compound B0.6172 µM185.0 µM299.7

This data highlights the importance of structural modifications in enhancing biological efficacy while minimizing toxicity.

The mechanism of action for compounds in this class often involves interference with mitochondrial functions and metabolic pathways within the parasite. Specifically, inhibition of dihydroorotate dehydrogenase and the cytochrome bc1 complex has been suggested as potential targets.

Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Parameters such as log P and log D have been calculated to assess their lipophilicity and permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate, and what critical parameters govern their efficiency?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a tert-butyl carbamate group to a phenyl intermediate. For example, tert-butyl carbamate reacts with chlorinated or brominated intermediates (e.g., 4-(2-chloroacetyl)phenyl derivatives) under basic conditions (e.g., triethylamine) in solvents like dichloromethane or THF . Key parameters include:

  • Temperature control : To minimize side reactions (e.g., hydrolysis of the carbamate group).
  • pH and catalyst use : Bases like triethylamine neutralize HCl by-products, improving reaction yields .
  • Protection/deprotection steps : The tert-butyl group acts as a protecting group for amines, requiring acidic conditions (e.g., TFA) for removal in downstream modifications .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer :

  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) are standard methods .
  • Characterization :
  • NMR : 1^1H and 13^13C NMR confirm the tert-butyl group (δ ~1.4 ppm for 1^1H) and carbamate carbonyl (δ ~155-160 ppm for 13^13C) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion for C₁₈H₂₆N₃O₃⁺) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns .

Advanced Research Questions

Q. How can enzyme inhibition mechanisms involving this compound be experimentally probed?

  • Methodological Answer :

  • Kinetic assays : Measure KiK_i (inhibition constant) using Michaelis-Menten kinetics with varying substrate concentrations. For example, competitive inhibition may show increased KmK_m without affecting VmaxV_{max} .
  • Fluorescence quenching : Monitor binding to enzymes (e.g., proteases) via tryptophan fluorescence changes upon ligand interaction .
  • X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to identify binding motifs and hydrogen-bonding interactions .

Q. How should researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

  • Methodological Answer :

  • Assay validation : Standardize cell lines, incubation times, and control compounds. For instance, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Metabolic stability tests : Assess compound degradation in different media (e.g., liver microsomes) to explain variability in in vivo vs. in vitro results .
  • Structural analogs : Compare activities of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?

  • Methodological Answer :

  • Bioisosteric replacements : Substitute the piperazine ring with morpholine or thiomorpholine to modulate lipophilicity and hydrogen-bonding capacity .
  • Fragment-based design : Use X-ray/NMR data to guide modifications (e.g., adding methyl groups to the phenyl ring for steric hindrance) .
  • Data table :
ModificationBiological Activity (IC₅₀)Selectivity Ratio (Target/Off-Target)
Piperazine120 nM (Kinase A)1:15 (Kinase A/Kinase B)
Morpholine85 nM (Kinase A)1:50
Thiomorpholine200 nM (Kinase A)1:8
Source: Hypothetical data based on

Handling and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods for solvent-based reactions .
  • Waste disposal : Carbamate-containing waste should be treated with acidic hydrolysis (e.g., 1M HCl) to decompose reactive groups before disposal .
  • Spill management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent spreading .

Data Interpretation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields across different batches?

  • Methodological Answer :

  • Standardized protocols : Document exact molar ratios, solvent grades, and stirring rates. For example, THF must be anhydrous to prevent side reactions .
  • Quality control : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability .
  • Batch records : Track deviations (e.g., humidity levels during carbamate formation) that impact yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{4-[2-oxo-2-(piperazin-1-yl)ethyl]phenyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.